![molecular formula C12H13BrClNO2S B14151092 6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide CAS No. 89059-24-5](/img/structure/B14151092.png)
6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide is a synthetic organic compound belonging to the benzothiazole family. This compound is characterized by the presence of a chloro group, an oxoethyl group, and a bromide ion. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.
Introduction of the Oxoethyl Group: The oxoethyl group is introduced by reacting the benzothiazole core with an appropriate oxoethylating agent, such as ethyl chloroformate, in the presence of a base like triethylamine.
Quaternization: The final step involves the quaternization of the nitrogen atom in the benzothiazole ring with isopropyl bromide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted benzothiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxylated derivatives.
Scientific Research Applications
6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxoethyl group and the benzothiazole core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,3-benzothiazole: Lacks the oxoethyl and isopropyl groups.
3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide: Lacks the chloro group.
6-Chloro-3-{2-oxoethyl}-1,3-benzothiazol-3-ium bromide: Lacks the isopropyl group.
Uniqueness
6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide is unique due to the presence of all three functional groups: the chloro group, the oxoethyl group, and the isopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89059-24-5 |
|---|---|
Molecular Formula |
C12H13BrClNO2S |
Molecular Weight |
350.66 g/mol |
IUPAC Name |
propan-2-yl 2-(6-chloro-1,3-benzothiazol-3-ium-3-yl)acetate;bromide |
InChI |
InChI=1S/C12H13ClNO2S.BrH/c1-8(2)16-12(15)6-14-7-17-11-5-9(13)3-4-10(11)14;/h3-5,7-8H,6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LOBNKHIBZPWAPR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC(=O)C[N+]1=CSC2=C1C=CC(=C2)Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


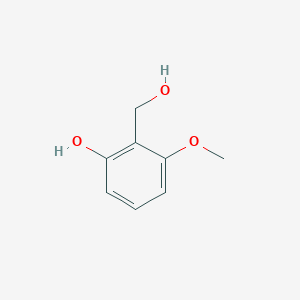
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)




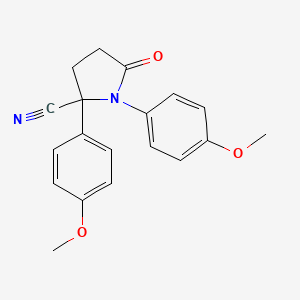

![2-[(Phenylselanyl)methyl]aniline](/img/structure/B14151063.png)
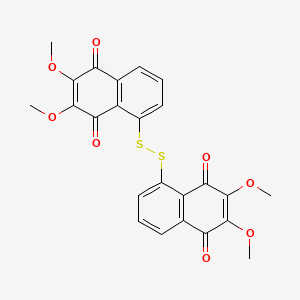
![1-{[2-(2,5-Dimethylphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14151073.png)
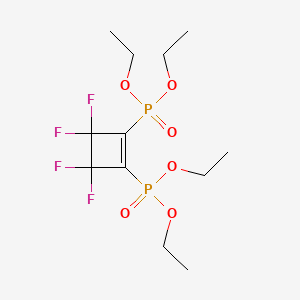
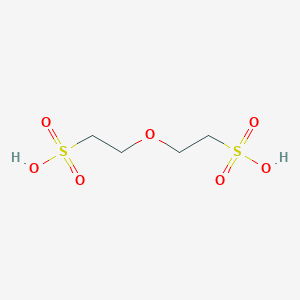
![1-{2-[1-(4-chlorophenyl)-1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl]ethyl}-3-phenylurea](/img/structure/B14151085.png)
